An In-Depth Technical Guide to the Structural Elucidation of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol
An In-Depth Technical Guide to the Structural Elucidation of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol
Abstract
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for advancing any new chemical entity (NCE). This guide provides a comprehensive, in-depth framework for the structural elucidation of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol, a substituted amino alcohol. As a Senior Application Scientist, this paper moves beyond mere procedural descriptions to explain the causality behind analytical choices, integrating a multi-spectroscopic approach centered on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will detail field-proven protocols, present predicted spectral data based on first principles, and outline an integrated workflow that ensures the highest degree of scientific integrity and data trustworthiness, in line with Good Laboratory Practice (GLP) standards.[1][2] This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and logical strategy for definitive structure confirmation.
Molecular Profile and Integrated Analytical Strategy
The first step in any elucidation process is to understand the target molecule's basic characteristics and to devise a holistic analytical strategy. The proposed structure of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol is shown below.
Chemical Structure:
![Chemical structure of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol](https://i.imgur.com/2s4R5l5.png)
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Molecular Formula: C₁₂H₁₉NO
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Molecular Weight: 193.29 g/mol
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Key Functional Groups: Primary Alcohol (-CH₂OH), Secondary Amine (-NH-), Aromatic Ring (ortho-substituted), Tertiary Carbon Center.
Our strategy is predicated on the principle of orthogonal data acquisition, where each analytical technique provides unique and complementary information. NMR spectroscopy will define the carbon-hydrogen framework and connectivity, mass spectrometry will confirm the molecular weight and reveal fragmentation patterns indicative of structural motifs, and IR spectroscopy will verify the presence of key functional groups. This integrated approach, outlined in the workflow below, creates a self-validating system for structure confirmation.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[3][4]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum maps the electronic environment of all hydrogen atoms. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).[5]
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| a (Ar-CH₃) | ~2.35 | Singlet (s) | 3H | Methyl group on an aromatic ring, singlet as there are no adjacent protons. |
| b (C-(CH₃)₂) | ~1.10 | Singlet (s) | 6H | Two equivalent methyl groups on a quaternary carbon, shielded environment. |
| c (-CH₂-Ar) | ~3.75 | Singlet (s) | 2H | Benzylic protons adjacent to nitrogen; deshielded by both the ring and the amine. |
| d (-CH₂OH) | ~3.40 | Singlet (s) | 2H | Methylene protons adjacent to a primary alcohol and a quaternary carbon. |
| e (Ar-H) | ~7.10 - 7.35 | Multiplet (m) | 4H | Aromatic protons exhibiting complex splitting patterns characteristic of ortho-substitution. |
| f (-NH-) | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is concentration and solvent dependent. |
| g (-OH) | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton; shift is variable. May couple with CH₂ protons under anhydrous conditions. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum identifies all unique carbon environments. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.[3]
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Rationale for Assignment |
| Ar-CH₃ | ~19 | CH₃ (Positive) | Aromatic methyl carbon. |
| C-(CH₃)₂ | ~24 | CH₃ (Positive) | Equivalent methyl groups on the quaternary carbon. |
| -CH₂-Ar | ~55 | CH₂ (Negative) | Benzylic carbon attached to nitrogen. |
| -C(CH₃)₂ | ~58 | Quaternary (No Signal) | Quaternary carbon attached to nitrogen and two methyl groups. |
| -CH₂OH | ~70 | CH₂ (Negative) | Carbon of the primary alcohol, deshielded by the oxygen atom. |
| Aromatic C (C1-C6) | ~126 - 138 | CH / C (Variable / No Signal) | Aromatic carbons. The carbon bearing the methyl group and the carbon attached to the benzyl group will be quaternary. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Accurately weigh ~10-15 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of TMS as an internal standard.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]
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Data Acquisition:
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H NMR spectrum using a one-pulse sequence.
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Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
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Run a DEPT-135 experiment to differentiate carbon types.
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(Optional but recommended) Acquire 2D correlation spectra (COSY, HSQC, HMBC) to definitively establish H-H and H-C connectivities.[6]
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Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Predicted Mass Spectral Data
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Molecular Ion (M⁺˙): For an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass (the "Nitrogen Rule").[7] We expect a prominent peak at m/z 193 in Electron Ionization (EI) mode or m/z 194 [M+H]⁺ in Electrospray Ionization (ESI) mode.
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Key Fragmentation Pathways: Amino alcohols undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the heteroatom).[8]
Caption: Predicted major fragmentation pathways in EI-MS.
| m/z (Charge) | Proposed Fragment | Rationale |
| 193 | [C₁₂H₁₉NO]⁺˙ | Molecular Ion |
| 178 | [C₁₁H₁₆NO]⁺ | Loss of a methyl radical (•CH₃) from the tertiary carbon center. |
| 162 | [C₁₁H₁₆N]⁺ | α-cleavage with loss of the hydroxymethyl radical (•CH₂OH). A very common pathway for amino alcohols.[9] |
| 105 | [C₈H₉]⁺ | Cleavage of the benzyl C-N bond, forming the stable methylbenzyl (tolyl) cation. |
| 88 | [C₅H₁₂NO]⁺ | α-cleavage with loss of the methylbenzyl radical (•C₈H₉). |
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (ESI for soft ionization, EI for fragmentation analysis).
-
Data Acquisition:
-
Infuse the sample directly or via an LC system into the ion source.
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Acquire a full scan mass spectrum to identify the molecular ion.
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Perform tandem MS (MS/MS) on the parent ion (m/z 193 or 194) to generate a fragmentation spectrum, which can be compared against predicted pathways.
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-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental formula. Analyze the MS/MS spectrum to identify key fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]
Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | Broad, Medium | O-H Stretch | Primary Alcohol (-OH) |
| 3350 - 3310 | Sharp, Weak-Medium | N-H Stretch | Secondary Amine (-NH-)[11] |
| 3100 - 3000 | Sharp, Weak | C(sp²)-H Stretch | Aromatic C-H |
| 2980 - 2850 | Strong | C(sp³)-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Causality Note: The O-H stretch from the alcohol is expected to be broad due to hydrogen bonding, while the N-H stretch from the secondary amine is typically sharper and less intense.[11][12] The presence of both a broad O-H and a sharper N-H signal in the 3300 cm⁻¹ region is a key diagnostic feature for this molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure with the instrument's anvil to ensure good contact.[13]
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
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-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key absorption bands corresponding to the expected functional groups.
Conclusion: A Self-Validating Approach to Structure Confirmation
References
- Vertex AI Search. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
- Vertex AI Search. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]
-
ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available at: [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]
- Unknown Source. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs).
-
ResearchGate. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
IUPAC. (2008). Graphical representation standards for chemical structure diagrams (IUPAC Recommendations 2008). Pure and Applied Chemistry. Available at: [Link]
-
RSC Education. (2008). Good lab practice. Available at: [Link]
-
IUPAC. (n.d.). Nomenclature. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
University of Arizona. (n.d.). IR: amines. Available at: [Link]
-
Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. Griti. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2015). IR Spect Drawing Spectra: Alcohols and Amines. Pearson Study Prep. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 5. jchps.com [jchps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Good lab practice | Feature | RSC Education [edu.rsc.org]
Figure 1. 2D Chemical Structure of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol.
